1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea
Description
Properties
IUPAC Name |
1-benzyl-3-(1-ethylindol-3-yl)-1-(2-hydroxyethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-22-15-18(17-10-6-7-11-19(17)22)21-20(25)23(12-13-24)14-16-8-4-3-5-9-16/h3-11,15,24H,2,12-14H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCWSPDWBIDMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N(CCO)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Alkylation: The indole derivative is then alkylated with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group.
Urea Formation: The alkylated indole is reacted with benzyl isocyanate to form the urea derivative. This reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Hydroxyethylation: Finally, the urea derivative is hydroxyethylated using ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The urea moiety can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the urea group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Compounds:
- 1-Benzyl-3-(4-ethyl-benzoyl)urea
- 1-Benzyl-3-(4-chloromethyl-benzoyl)urea
Key Findings :
- The indole-containing urea exhibits structural complexity that may enhance target specificity compared to simpler benzoylureas .
- Chloromethyl substitution in benzoylureas increases cytotoxicity but reduces solubility, whereas the hydroxyethyl group in the target compound balances polarity and bioavailability .
Comparison with Indole-Based Chalcones
Key Compounds:
- (E)-3-(4-bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one
- (E)-3-(3-bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one
Key Findings :
- Chalcones prioritize electrophilic α,β-unsaturated ketones for reactive oxygen species (ROS) generation, while ureas focus on hydrogen-bonding interactions for target inhibition .
- The hydroxyethyl group in the target compound offers a pharmacokinetic advantage over bromophenyl-substituted chalcones, which may accumulate in lipid-rich tissues .
Comparison with Tosyl-Indole Urea Derivatives
Key Compounds:
- 1-((2-butiril-1-tosil-1H-indol-3-il)metil)-1,3-dimetilurea
- 1,3-dimetil-1-((2-(3-metilbutanoil)-1-tosil-1H-indol-3-il)metil)urea
Key Findings :
Recommendations :
- Conduct cytotoxicity assays against cancer cell lines to validate hypothesized activity.
- Explore cocrystallization studies (using SHELX ) to elucidate binding modes with biological targets.
Biological Activity
1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea (CAS No. 899947-33-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.
The synthesis of this compound typically involves multistep organic reactions. Key steps include the preparation of the indole derivative followed by the introduction of the benzyl and hydroxyethyl groups. The reaction conditions often require specific catalysts and solvents to optimize yield and purity.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O |
| Molecular Weight | 335.45 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets including enzymes and receptors involved in cellular signaling pathways. Its mechanism may involve inhibition or activation of specific enzymes, leading to altered physiological responses .
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that derivatives of indole compounds, including those similar to this compound, demonstrate significant anticancer properties. For instance, related compounds have been reported to suppress tumor growth in xenograft models .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro tests revealed that it exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways .
Case Studies
Several studies have investigated the biological efficacy of related compounds:
- Anticancer Efficacy : A study evaluating the efficacy of indole derivatives reported a significant reduction in tumor size in ovarian cancer xenograft models treated with similar compounds, supporting the potential use of these derivatives in cancer therapy .
- Antimicrobial Testing : Another study focused on antimicrobial screening demonstrated that certain indole derivatives exhibited potent activity against resistant strains of bacteria, suggesting a possible application in treating infections caused by multidrug-resistant organisms .
Q & A
Q. Table 1. Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 7.45 (d, J=8 Hz, indole H4) | |
| ¹³C NMR | δ 158.2 (urea carbonyl) | |
| IR | 1670 cm⁻¹ (C=O stretch) |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (step 1) | Prevents dimerization |
| Solvent | Anhydrous THF | Enhances amine reactivity |
| Catalyst | None (vs. DMAP) | Reduces side products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
